molecular formula C60H127N15O26S B12812268 Gentiomycin C

Gentiomycin C

Cat. No.: B12812268
M. Wt: 1506.8 g/mol
InChI Key: JVTKIBKUMWIUIZ-CRDWOMLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentiomycin C is a member of the aminoglycoside class of antibiotics, which are known for their broad-spectrum antibacterial activity. It is one of the major components of the gentamicin complex, which also includes gentamicin C1, C1a, and C2. This compound is particularly effective against Gram-negative bacteria and is used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentiomycin C is typically produced through fermentation processes involving the bacterium Micromonospora purpurea or Micromonospora echinospora. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the different components of the gentamicin complex .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation in bioreactors, followed by downstream processing to purify the antibiotic. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of this compound. The purified product is then formulated into various dosage forms, including injections, eye drops, and topical creams .

Chemical Reactions Analysis

Types of Reactions

Gentiomycin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial activity or reduced toxicity. These derivatives are often studied for their potential use as new antibiotics .

Scientific Research Applications

Gentiomycin C has a wide range of scientific research applications:

Mechanism of Action

Gentiomycin C exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation of messenger RNA (mRNA) into proteins, thereby inhibiting protein synthesis. The disruption of protein synthesis ultimately leads to bacterial cell death. The primary molecular targets of this compound are the ribosomal RNA and specific ribosomal proteins .

Comparison with Similar Compounds

Similar Compounds

  • Gentamicin C1
  • Gentamicin C1a
  • Gentamicin C2
  • Sisomicin
  • Tobramycin

Uniqueness

Gentiomycin C is unique in its specific binding affinity to the bacterial ribosome, which contributes to its potent antibacterial activity. Compared to other aminoglycosides, this compound has a distinct spectrum of activity and a different toxicity profile. For instance, it is less nephrotoxic than some of its counterparts, making it a preferred choice in certain clinical settings .

Properties

Molecular Formula

C60H127N15O26S

Molecular Weight

1506.8 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid;hydrate

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S.H2O/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4;/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4);1H2/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;;/m110../s1

InChI Key

JVTKIBKUMWIUIZ-CRDWOMLUSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.O.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.O.OS(=O)(=O)O

Origin of Product

United States

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